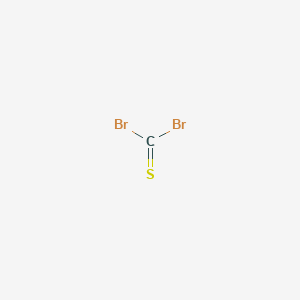

Carbonothioyl dibromide

Description

Carbonothioyl dibromide: is an organosulfur compound with the chemical formula CBr₂S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Properties

CAS No. |

1540-60-9 |

|---|---|

Molecular Formula |

CBr2S |

Molecular Weight |

203.89 g/mol |

IUPAC Name |

dibromomethanethione |

InChI |

InChI=1S/CBr2S/c2-1(3)4 |

InChI Key |

DAPLUUQQCGYRJA-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonothioyl dibromide can be synthesized through the reaction of carbon disulfide (CS₂) with bromine (Br₂) in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

CS2+2Br2→CBr2S+SBr2

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure. The use of advanced catalysts and purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

CSBr₂ reacts with nucleophiles such as amines and alcohols to form thioureas and thioesters, respectively. These reactions exploit the electrophilic nature of the thiocarbonyl sulfur and the labile bromine atoms.

Example with amines :

CSBr₂ reacts with primary amines to produce substituted thioureas:

This pathway is critical for synthesizing bisthioureas, which serve as intermediates for thiazole derivatives .

Example with alcohols :

Reaction with alcohols yields thioesters:

Cyclization Reactions

CSBr₂ facilitates the synthesis of sulfur-containing heterocycles. For instance, it reacts with α-bromoacetophenones to form 1,3-thiazoles via intermediate thioureas :

Reaction sequence :

-

CSBr₂ reacts with amines to form bisthioureas.

-

Bisthioureas undergo cyclization with α-bromoacetophenones in DMF to yield thiazoles.

Key data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| N,N'-Bis(morpholinyl) | 4,4'-(1,4-Phenylene)bis(1,3-thiazole) | 65–85 | DMF, reflux, 2–4 hours |

This method is scalable and applicable to diverse aryl groups .

Decomposition and Stability

CSBr₂ decomposes under thermal or hydrolytic conditions:

-

Thermal decomposition : At elevated temperatures (>200°C), CSBr₂ breaks down into carbon disulfide (CS₂) and brominated byproducts .

-

Hydrolysis : Reacts with water to form hydrogen bromide and carbonyl sulfide (COS):

Comparison with Analogous Thiocarbonyl Halides

The reactivity of CSBr₂ differs from related compounds due to bromine’s polarizability and leaving-group ability:

CSBr₂’s dual bromine atoms enhance its electrophilicity, making it more reactive than CSCl₂ in arylthiazole synthesis .

Synthetic Protocols

General procedure for bisthiourea synthesis :

-

React CSBr₂ with terephthaloyl dichloride in benzene.

-

Add dialkylamines to the intermediate isothiocyanate.

-

Precipitate and recrystallize the product.

Yield optimization :

Scientific Research Applications

Chemistry: Carbonothioyl dibromide is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of heterocyclic compounds and as a precursor for other organosulfur compounds.

Biology: In biological research, this compound is used to study the interactions of sulfur-containing compounds with biological molecules. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its reactivity with nucleophiles makes it a valuable tool in drug design and synthesis.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

Mechanism: The mechanism of action of carbonothioyl dibromide involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Carbonyl dibromide (CBr₂O): Similar in structure but contains an oxygen atom instead of sulfur.

Xylylene dibromide (C₆H₄(CH₂Br)₂): An aromatic compound with two bromine atoms attached to a benzene ring.

Selenium dibromide (SeBr₂): Contains selenium instead of sulfur and has different reactivity and applications.

Uniqueness: Carbonothioyl dibromide is unique due to its sulfur content, which imparts distinct chemical properties and reactivity. Its ability to form carbon-sulfur bonds makes it valuable in various synthetic applications, distinguishing it from other dibromides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.